(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone
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Description
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H22N4O4 and its molecular weight is 334.376. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction Studies
A study demonstrated the molecular interaction of a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), with the CB1 cannabinoid receptor. This research used the AM1 molecular orbital method for conformational analysis, revealing insights into binding interactions with receptors (Shim et al., 2002).
Synthesis and Structure Analysis
Another study focused on the synthesis of novel pyrazole carboxamide derivatives containing a piperazine moiety. The structure of these derivatives was confirmed through X-ray crystal analysis, contributing to the understanding of molecular structures and potential applications in various fields (Lv, Ding, & Zhao, 2013).
Antimicrobial and Antifungal Applications
Novel 1,5-disubstituted pyrazole and isoxazole derivatives, similar in structure to the compound , were synthesized and characterized. These compounds exhibited significant antibacterial and antifungal activities, suggesting potential for medical and pharmaceutical applications (Sanjeeva, Narendra, & Venkata, 2022).
Anticancer Evaluation
The synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone led to the creation of compounds with potential anticancer applications. This study highlights the process of reacting with various nucleophiles for evaluating anticancer properties (Gouhar & Raafat, 2015).
Histamine Receptor Antagonist Research
Research into histamine H3 receptor antagonists synthesized small molecules with heterocyclic cores, indicating potential applications in the treatment of various disorders. The compounds synthesized in this study showed high affinity and selectivity, demonstrating the importance of molecular structure in drug design (Swanson et al., 2009).
properties
IUPAC Name |
[4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c21-15(12-11-14-20(17-12)4-2-10-24-14)18-5-7-19(8-6-18)16(22)13-3-1-9-23-13/h11,13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAZWMHPARZZHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCOC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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